molecular formula C17H25O3- B12670937 (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate CAS No. 93966-40-6

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate

Katalognummer: B12670937
CAS-Nummer: 93966-40-6
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: HHJUQKQNWTWFHP-YGMFQNGZSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is a chemical compound with a complex structure It is a derivative of salicylic acid, where the salicylate group is attached to a cyclohexyl ring substituted with a methyl and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate typically involves the esterification of salicylic acid with the corresponding alcohol, (1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The salicylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the formulation of various industrial products, including cosmetics and fragrances.

Wirkmechanismus

The mechanism of action of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl salicylate: A simpler ester of salicylic acid with a methyl group.

    Ethyl salicylate: An ester of salicylic acid with an ethyl group.

    Isopropyl salicylate: An ester of salicylic acid with an isopropyl group.

Uniqueness

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is unique due to its complex cyclohexyl structure with multiple substituents. This structural complexity can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

93966-40-6

Molekularformel

C17H25O3-

Molekulargewicht

277.4 g/mol

IUPAC-Name

(1R)-2-hydroxy-1-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13-,14?,17-/m1/s1

InChI-Schlüssel

HHJUQKQNWTWFHP-YGMFQNGZSA-M

Isomerische SMILES

C[C@@H]1CC[C@@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C

Kanonische SMILES

CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.